2-(2-Chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(2-Chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a trifluoromethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 2-chloropyridine.
Introduction of the Triazole Ring: The chloropyridinyl intermediate undergoes a cycloaddition reaction with an azide compound to form the triazole ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Carboxylation: The final step involves the carboxylation of the triazole ring to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-Chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid
- (2-Chloropyridin-3-yl)methanol
Uniqueness
Compared to similar compounds, 2-(2-Chloropyridin-3-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group and the triazole ring
Properties
Molecular Formula |
C9H4ClF3N4O2 |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4ClF3N4O2/c10-7-4(2-1-3-14-7)17-15-5(8(18)19)6(16-17)9(11,12)13/h1-3H,(H,18,19) |
InChI Key |
RGPUITGHGOWUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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